molecular formula C8H4ClF3N2O B2452555 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile CAS No. 1589549-33-6

2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2452555
CAS No.: 1589549-33-6
M. Wt: 236.58
InChI Key: IDJGCHZLHLIILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C8H4ClF3N2O It is a derivative of nicotinonitrile, characterized by the presence of chloro, methoxy, and trifluoromethyl groups

Scientific Research Applications

2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Future Directions

The future directions for the research and application of “2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile” and other TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile can be achieved through several methods. One common approach involves the chlorination and methoxylation of a trifluoromethylpyridine precursor. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
  • 6-Methoxy-4-(trifluoromethyl)nicotinamide
  • 2-Chloro-4-(trifluoromethyl)benzonitrile

Uniqueness

2-Chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its chloro, methoxy, and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-chloro-6-methoxy-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O/c1-15-6-2-5(8(10,11)12)4(3-13)7(9)14-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJGCHZLHLIILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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